
Cellobial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cellobial, also known as 1,5-anhydro-2-deoxy-4-O-beta-D-glucopyranosyl-D-arabino-hex-1-enitol, is a hexaoxo sugar alcohol. It is synthesized from β-D-glucoside and D-arabitol through a dehydration reaction. This compound is a colorless crystalline solid that is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cellobial is typically synthesized by heating a suspension of β-D-glucoside to 80-90°C and adding D-arabitol. The mixture undergoes a dehydration reaction to form the final product . The reaction conditions are crucial to ensure the proper formation of the compound, with temperature and reaction time being key factors.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions. The purification of this compound is achieved through crystallization and filtration techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cellobial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry
In chemistry, Cellobial is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It is used to investigate the enzymatic processes involved in sugar metabolism and the effects of sugar alcohols on cellular functions.
Medicine
This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its derivatives are explored for their potential as antiviral, antibacterial, and antifungal agents.
Industry
In the industrial sector, this compound is used as a stabilizer in food products such as jams, jellies, and desserts due to its moisture-retaining properties. It also finds applications in the production of biodegradable polymers and other environmentally friendly materials .
Mechanism of Action
The mechanism of action of Cellobial involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in sugar metabolism. It can also modulate the activity of certain proteins and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) bond.
Sorbitol: A sugar alcohol derived from glucose, commonly used as a sweetener.
Mannitol: Another sugar alcohol, used as a diuretic and sweetener.
Uniqueness of Cellobial
This compound is unique due to its specific structure, which includes a 1,5-anhydro-2-deoxy configuration. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. Its ability to form stable crystalline structures and its solubility in both water and organic solvents are notable features that distinguish it from other sugar alcohols .
Properties
IUPAC Name |
2-[[4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRLRRQDUXQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
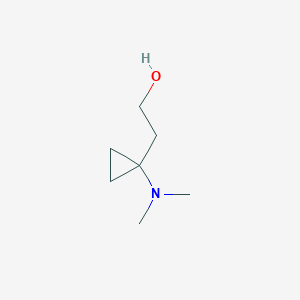
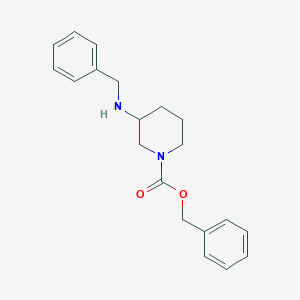

![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
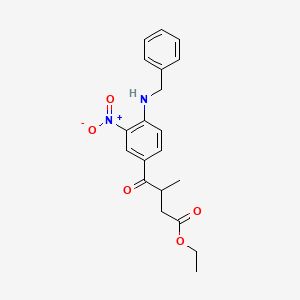
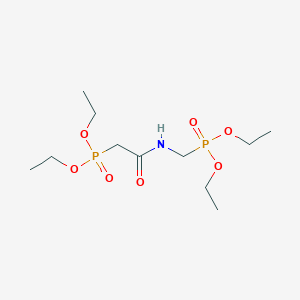




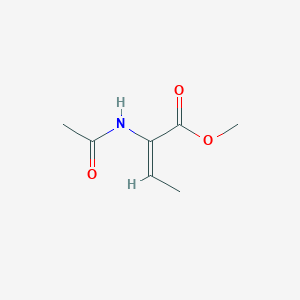

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
